Calcein

Catalog No.
S522501
CAS No.
1461-15-0
M.F
C30H26N2O13
M. Wt
622.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcein

CAS Number

1461-15-0

Product Name

Calcein

IUPAC Name

2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C30H26N2O13

Molecular Weight

622.5 g/mol

InChI

InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

DEGAKNSWVGKMLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Calcein; Fluorexon; Oftasceine; Oftasceina; Oftasceinum;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O

Description

The exact mass of the compound Calcein is 622.1435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. It belongs to the ontological category of xanthene dye in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cell Viability Assay

Calcein, often used in its cell-permeable form calcein AM, is a well-established indicator of live cells. Calcein AM is a non-fluorescent molecule that can enter living cells. Once inside, intracellular esterases cleave the AM portion, leaving behind calcein. Calcein is a fluorescent molecule, emitting a green signal when excited by specific wavelengths of light [1].

Since only live cells with intact membranes can retain calcein, this method allows researchers to distinguish viable cells from dead or damaged ones based on their fluorescence intensity. This is useful in a variety of applications, including:

  • Cytotoxicity testing: Assessing the effects of drugs or environmental factors on cell health [1].
  • Cell proliferation studies: Monitoring cell growth and division [2].
  • Drug discovery: Identifying potential therapeutic agents by measuring their impact on cell viability [2].

[1] Use of Calcein-AM for Identifying Live Mammalian Cells. )[2] Calcein AM Cell Viability Assay Kit. ThermoFisher Scientific [commercial resource, not a scientific publication]

Calcium Ion Indicator

Calcein can also bind to calcium ions (Ca2+), another valuable application in cell biology. When calcein binds to calcium, it undergoes a conformational change that alters its fluorescence properties. This allows researchers to monitor changes in intracellular calcium concentration, which is a crucial signaling molecule involved in many cellular processes [3].

By measuring calcium influx or efflux, scientists can gain insights into various cellular activities, such as:

  • Neurotransmitter release: Understanding how neurons communicate with each other [3].
  • Muscle contraction: Investigating the mechanisms of muscle function [4].
  • Fertilization: Studying the process by which sperm and egg fuse to form a zygote [5].

Calcein is a fluorescent dye that exhibits strong green fluorescence when bound to calcium ions. Its chemical structure includes multiple carboxyl groups, allowing it to form complexes with calcium. Calcein is commonly used in biological applications to assess cell viability and to visualize calcium dynamics within cells. The acetoxymethyl ester derivative, known as calcein AM, is cell-permeable and non-fluorescent until hydrolyzed by intracellular esterases, making it particularly useful for live cell imaging .

Calcein is generally considered a safe compound with low toxicity []. However, some precautions are recommended:

  • Skin and eye contact: Calcein can cause mild irritation upon contact with skin or eyes. Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated area [].
  • Disposal: Calcein waste should be disposed of according to local regulations for biohazardous materials [].

Calcein undergoes several chemical transformations, particularly in its interaction with calcium ions. The binding of calcium ions enhances its fluorescence, which is a key feature utilized in various assays:

  • Hydrolysis Reaction: Calcein AM is hydrolyzed by intracellular esterases into calcein, releasing the acetoxymethyl group and allowing the compound to become charged and hydrophilic. This reaction is crucial for retaining the dye within live cells .
  • Calcium Binding: The binding of calcium ions to calcein results in a significant increase in fluorescence intensity, which can be quantitatively measured to assess intracellular calcium levels .

Calcein exhibits notable biological activities, primarily related to its ability to bind calcium. It has been extensively used in studies involving:

  • Cell Viability: Calcein AM selectively stains viable cells due to its conversion to calcein only in live cells, allowing researchers to distinguish between live and dead cells .
  • Calcium Imaging: The fluorescence response of calcein upon binding calcium makes it an effective probe for monitoring intracellular calcium concentrations in real time .

Calcein can be synthesized through various chemical methods:

  • Synthesis of Calcein AM: This involves the esterification of calcein with acetic anhydride or acetoxymethyl chloride, resulting in the formation of calcein AM. This reaction enhances the lipophilicity of the compound, allowing it to permeate cell membranes more easily .
  • Purification: After synthesis, calcein and its derivatives are purified using techniques like chromatography to ensure high purity for biological applications.

Calcein has diverse applications across various fields:

  • Cell Viability Assays: Widely used in flow cytometry and fluorescence microscopy to assess cell health and viability .
  • Calcium Monitoring: Employed in studies involving calcium signaling pathways, helping researchers understand cellular responses to stimuli .
  • Drug Discovery: Utilized in high-throughput screening assays for evaluating drug effects on cell viability and function .

Studies investigating the interactions of calcein include:

  • Cell Membrane Integrity: Research has shown that calcein AM cannot penetrate dead cells with compromised membranes, making it a reliable indicator of cell viability .
  • Intracellular Dynamics: Calcein's interaction with calcium ions has been studied extensively to understand cellular processes such as muscle contraction and neurotransmitter release .

Several compounds exhibit similar properties or applications as calcein. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey FeaturesUnique Aspects
FluoresceinXanthene dyeStrong green fluorescence; pH-sensitiveLess specific for live/dead distinction
Rhodamine 123Xanthene dyeUsed for mitochondrial studies; accumulates in mitochondriaPrimarily targets mitochondria
Propidium IodideDNA-binding dyeStains dead cells; cannot penetrate intact membranesPrimarily used for distinguishing dead cells
SYTOX GreenNucleic acid stainFluoresces upon binding DNA; indicates membrane integrityUsed for assessing cell permeability

Calcein's unique ability to provide information about both cell viability and intracellular calcium dynamics sets it apart from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Orange powder; [Acros Organics MSDS]

XLogP3

-3.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

6

Exact Mass

622.14348889 g/mol

Monoisotopic Mass

622.14348889 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V0YM2B16TS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

1461-15-0

Wikipedia

Calcein

General Manufacturing Information

Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15
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